molecular formula C25H27N3O4S2 B11244675 N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide

N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide

Cat. No.: B11244675
M. Wt: 497.6 g/mol
InChI Key: ZVNFNNZJGXIINK-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfonyl group, and an acetylphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation, where the quinoline derivative is treated with chlorosulfonic acid.

    Attachment of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where the sulfonyl chloride reacts with pyrrolidine.

    Formation of the Acetylphenyl Moiety: The acetylphenyl group is synthesized separately through Friedel-Crafts acylation of benzene with acetyl chloride.

    Final Coupling: The final step involves coupling the acetylphenyl moiety with the quinoline derivative through a thiol-ene reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its quinoline core is known for its bioactivity, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, suggesting that this compound might exhibit similar properties.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, while the sulfonyl group might form hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Sulfonyl Compounds: Such as sulfonamides, which are used as antibiotics.

    Acetylphenyl Compounds: Such as acetaminophen, known for its analgesic properties.

Uniqueness

What sets N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide apart is its combination of these functional groups, which could result in unique bioactivity and chemical reactivity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H27N3O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C25H27N3O4S2/c1-16-14-24(33-18(3)25(30)26-20-8-6-19(7-9-20)17(2)29)27-23-11-10-21(15-22(16)23)34(31,32)28-12-4-5-13-28/h6-11,14-15,18H,4-5,12-13H2,1-3H3,(H,26,30)

InChI Key

ZVNFNNZJGXIINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SC(C)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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